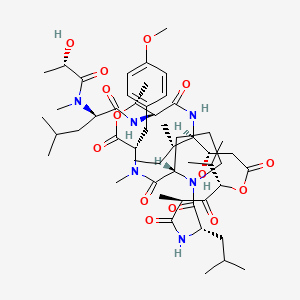
1,2-Diheptanoil-sn-glicero-3-fosfocolina
Descripción general
Descripción
1,2-Diheptanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid compound. It is commonly used in scientific research due to its unique properties, such as its ability to form lipid bilayers and micelles. This compound is also known for its role in the study of membrane proteins and lipid interactions .
Aplicaciones Científicas De Investigación
1,2-Diheptanoyl-sn-glycero-3-phosphocholine is widely used in scientific research, including:
Chemistry: Studying lipid bilayer formation and micelle dynamics.
Biology: Investigating membrane protein interactions and lipid metabolism.
Medicine: Developing drug delivery systems and studying lipid-related diseases.
Mecanismo De Acción
Target of Action
1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) primarily targets membrane proteins . It is commonly used in the formation of lipid bilayers and mixed micelles . The compound has a unique ability to preserve the native conformation and therefore the activity of the solubilized proteins .
Mode of Action
DHPC exerts a wedge-like effect on the neighboring lipids, mainly due to its bulky polar group and short hydrocarbon chains . This produces membrane destabilization at relatively low DHPC concentrations .
Biochemical Pathways
The principle underlying the preservation of the native protein structure is the inability of DHPC to displace intrinsic membrane lipids from integral membrane proteins .
Pharmacokinetics
It is known that dhpc forms micelles rather than bilayers when dispersed in water . Its critical micelle concentration (CMC) is 1.4mM .
Result of Action
The result of DHPC’s action is the preservation of the activity of solubilized membrane proteins . Not only is the three-dimensional structure and hence the activity of most protein retained in excess DHPC, but the proteins also appear to be stable in DHPC .
Action Environment
It shows a broad size distribution depending on the NaCl concentration of suspension .
Análisis Bioquímico
Biochemical Properties
1,2-Diheptanoyl-sn-glycero-3-phosphocholine is known to interact with various enzymes and proteins. For instance, it is a substrate for phospholipase C isolated from B. cereus as well as phospholipase A2 isolated from A. halys blomhoffi and N. naja atra snake venom . The nature of these interactions is primarily biochemical, involving the cleavage of the phospholipid molecule by the enzyme .
Cellular Effects
The effects of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine on cells are diverse. It is known to influence cell function by interacting with cell signaling pathways and affecting gene expression . It also has an impact on cellular metabolism, as it is involved in the formation of lipid bilayers and mixed micelles .
Molecular Mechanism
The molecular mechanism of action of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, 1,2-Diheptanoyl-sn-glycero-3-phosphocholine has been observed to have stable effects on cellular function . It is also known for its stability and resistance to degradation .
Dosage Effects in Animal Models
The effects of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine can vary with different dosages in animal models . Specific threshold effects or toxic effects at high doses have not been reported in the literature.
Metabolic Pathways
1,2-Diheptanoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
1,2-Diheptanoyl-sn-glycero-3-phosphocholine is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine is primarily within the lipid bilayers of cells . It may be directed to specific compartments or organelles based on specific targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diheptanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with heptanoic acid, followed by the phosphorylation of the resulting diheptanoyl glycerol. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diheptanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipid derivatives.
Hydrolysis: The compound can be hydrolyzed to release heptanoic acid and glycerophosphocholine.
Substitution: It can participate in substitution reactions where the heptanoyl groups are replaced by other acyl chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Catalysts such as enzymes or chemical reagents like acyl chlorides are used.
Major Products
Oxidation: Oxidized phospholipids.
Hydrolysis: Heptanoic acid and glycerophosphocholine.
Substitution: Phospholipids with different acyl chains.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Similar in structure but with octanoyl chains instead of heptanoyl.
1,2-Dihexanoyl-sn-glycero-3-phosphocholine: Contains hexanoyl chains, leading to different physical properties.
Uniqueness
1,2-Diheptanoyl-sn-glycero-3-phosphocholine is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic interactions. This makes it particularly useful for studying membrane dynamics and protein-lipid interactions .
Propiedades
IUPAC Name |
[(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFSPQDASPEAID-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959876 | |
| Record name | 2,3-Bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39036-04-9 | |
| Record name | 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39036-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diheptanoyllecithin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039036049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)












